CP 316311
Overview
Description
Preparation Methods
The synthesis of CP-316,311 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
CP-316,311 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions are derivatives of CP-316,311, which retain the core structure but have modified functional groups.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of corticotropin-releasing factor-1 receptor antagonists.
Mechanism of Action
CP-316,311 exerts its effects by selectively binding to corticotropin-releasing factor-1 receptors, thereby inhibiting the action of corticotropin-releasing hormone. This inhibition leads to a reduction in the activation of the hypothalamic-pituitary-adrenal axis, which is implicated in the stress response and various psychiatric disorders .
Comparison with Similar Compounds
CP-316,311 is unique among corticotropin-releasing factor-1 receptor antagonists due to its high selectivity and oral bioavailability. Similar compounds include:
Antalarmin: A compound with similar receptor antagonistic properties but different pharmacokinetic profiles.
These comparisons highlight the distinct advantages of CP-316,311 in terms of selectivity and potential therapeutic applications.
Properties
IUPAC Name |
3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJGVQTBLJRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431305 | |
Record name | CP-316311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175139-41-0 | |
Record name | CP-316311 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-316311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-316311 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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